Morpholine, 4-(2-thienylsulfonyl)-

説明

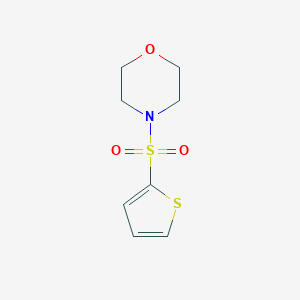

Morpholine, 4-(2-thienylsulfonyl)-: is an organic compound that features a morpholine ring substituted with a thienylsulfonyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-thienylsulfonyl)- typically involves the reaction of morpholine with a thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of Morpholine, 4-(2-thienylsulfonyl)- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

化学反応の分析

Synthetic Pathways

The compound is synthesized through a multi-step process involving:

- Nucleophilic substitution of morpholine derivatives with thienylsulfonyl chlorides .

- Cyclization reactions using 1,2-amino alcohols or diamines with α-phenylvinylsulfonium salts .

Key Reaction Mechanism:

This reaction typically achieves yields of 65–75% under mild conditions (25–60°C) .

Acid-Base Reactions

The morpholine nitrogen participates in proton transfer reactions:

- Protonation : Forms morpholinium salts (e.g., with HCl) .

- Zwitterionic intermediates : Observed in urethane formation studies, where morpholine derivatives act as Brønsted bases .

Thermodynamic Data:

| Reaction Step | ΔG (kJ/mol) | ΔH (kJ/mol) |

|---|---|---|

| Proton transfer (TS1) | 97.42 | 96.8 |

| Intermediate stabilization | -7.32 | -6.9 |

Biological Interactions

The compound exhibits urease inhibition through competitive binding:

Comparative Reactivity

Structural analogs demonstrate distinct reactivity profiles:

Degradation Pathways

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

Morpholine, 4-(2-thienylsulfonyl)- serves as a crucial building block in organic synthesis. Its unique thienylsulfonyl group enhances its reactivity, allowing for the formation of more complex molecules. This compound can undergo various chemical reactions typical of secondary amines, including oxidation and substitution reactions.

Table 1: Common Reactions Involving Morpholine, 4-(2-thienylsulfonyl)-

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfone derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Formation of thienylsulfinyl derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution | Amines or thiols under basic conditions |

Biological Applications

Enzyme Inhibition

Research indicates that Morpholine, 4-(2-thienylsulfonyl)- has potential as an enzyme inhibitor. The thienylsulfonyl group may interact with specific enzymes or receptors, disrupting biochemical pathways. This property is being explored for therapeutic applications in treating various diseases.

Therapeutic Properties

The compound has been investigated for its anti-inflammatory and antimicrobial activities. Studies suggest that it may possess properties beneficial for drug development targeting conditions such as pain management and infection control.

Medicinal Chemistry

Morpholine derivatives have been extensively studied in the context of Central Nervous System (CNS) drug discovery. For instance, compounds containing morpholine rings are known to interact with serotonin receptors and have been developed into drugs for treating anxiety and depression.

Case Study: Aprepitant

Aprepitant is a morpholine-containing drug approved for chemotherapy-induced nausea and vomiting. Its efficacy is attributed to the morpholine scaffold that optimally positions interacting arms within the receptor binding site .

Industrial Applications

Morpholine, 4-(2-thienylsulfonyl)- is utilized in the production of specialty chemicals and materials. It plays a role in formulating fungicides and other agricultural chemicals due to its ability to inhibit ergosterol biosynthesis in fungi.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Morpholine | Simple morpholine ring | Less reactive than morpholine derivatives |

| 4-(2-Thienyl)morpholine | Lacks the sulfonyl group | Limited biological activity |

| 4-(2-Thienylsulfonyl)piperidine | Piperidine ring instead of morpholine | Different pharmacological profile |

作用機序

The mechanism of action of Morpholine, 4-(2-thienylsulfonyl)- involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Morpholine: A simpler analog without the thienylsulfonyl group.

4-(2-Thienyl)morpholine: Lacks the sulfonyl group.

4-(2-Thienylsulfonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: Morpholine, 4-(2-thienylsulfonyl)- is unique due to the presence of both the morpholine ring and the thienylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .

生物活性

Morpholine, 4-(2-thienylsulfonyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-(2-thienylsulfonyl)- features a morpholine ring substituted with a thienylsulfonyl group. This unique structure imparts specific chemical properties that contribute to its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving morpholine and thienylsulfonyl chlorides.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of morpholine derivatives. For instance, a series of morpholine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

Morpholine, 4-(2-thienylsulfonyl)- has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially disrupting biochemical pathways. Notably, it has shown promise as an inhibitor of the PI3K p110alpha enzyme, with one derivative achieving an IC50 value of 2.0 nM . This selectivity is crucial for developing targeted therapies in cancer treatment.

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for anti-inflammatory and analgesic effects. Research indicates that morpholine derivatives can modulate inflammatory responses and exhibit analgesic properties similar to traditional pain relievers. The mechanisms may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

The biological activity of morpholine, 4-(2-thienylsulfonyl)- is largely attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The thienylsulfonyl group can form non-covalent interactions with active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may also bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

- Antimicrobial Evaluation : A study synthesized several morpholine derivatives and assessed their antibacterial activity using the disc diffusion method. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents .

- Cancer Research : In a series of experiments focused on cancer cell lines, derivatives of morpholine were found to inhibit cell proliferation significantly. One particular derivative was noted for its selective inhibition against melanoma cells, suggesting a pathway for targeted cancer therapies .

- Anti-inflammatory Studies : Research highlighted the anti-inflammatory potential of morpholine derivatives through in vivo models. Compounds showed reduced inflammation markers in animal models, supporting their use as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Morpholine | Basic morpholine structure | General pharmacological activity |

| 4-(2-Thienyl)morpholine | Lacks sulfonyl group | Limited enzyme inhibition |

| 4-(2-Thienylsulfonyl)piperidine | Piperidine ring instead of morpholine | Different pharmacological profile |

| Morpholine, 4-(2-thienylsulfonyl)- | Unique combination enhances selectivity and potency | Broad range including anti-inflammatory |

特性

IUPAC Name |

4-thiophen-2-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c10-14(11,8-2-1-7-13-8)9-3-5-12-6-4-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWMYLJUWYMTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390104 | |

| Record name | Morpholine, 4-(2-thienylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79279-29-1 | |

| Record name | Morpholine, 4-(2-thienylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。